REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.C(OC(=O)[NH:14][CH2:15][CH2:16][C:17]1[O:18][C:19]([CH3:22])=[N:20][N:21]=1)(C)(C)C>C(Cl)Cl>[CH3:22][C:19]1[O:18][C:17]([CH2:16][CH2:15][NH2:14])=[N:21][N:20]=1
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
0.077 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NCCC=1OC(=NN1)C)=O
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After 1 hour at room temperature the solvents are removed
|
Duration
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1 h
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with 4M aqueous NaOH solution
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)CCN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |